![molecular formula C11H9ClFNO2 B1404123 [3-(4-氯-2-氟-苯基)-5-甲基-异恶唑-4-基]-甲醇 CAS No. 1159602-72-8](/img/structure/B1404123.png)
[3-(4-氯-2-氟-苯基)-5-甲基-异恶唑-4-基]-甲醇
描述
“[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol” is an organic compound. It belongs to the class of compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including nitration, reduction, acetylation, ring closure, methylation, etc . The synthesis can also involve the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .Molecular Structure Analysis
The molecular structure of “[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol” is likely to be complex due to the presence of multiple functional groups. The compound contains a phenyl group, a fluorine atom, a chlorine atom, and an isoxazole ring .Chemical Reactions Analysis
The compound, being an organic molecule, can undergo a variety of chemical reactions. For instance, it can participate in nucleophilic aromatic substitution reactions . The exact reactions would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol” would depend on its exact molecular structure. Phenylboronic acids, which are structurally similar, are generally stable and easy to handle . They are white powders and are soluble in most polar organic solvents .科学研究应用
化学合成和催化
- 甲醇,一种在目标结构中至关重要的组分,已被用作化学合成中的氢源和C1合成子,显示出其在有机合成中的多功能性。一项研究证明了使用甲醇选择性N-甲基化胺和转移氢化硝基芳烃,突出了其在药物合成中的潜力 (Sarki 等人,2021)。
结构分析和材料科学
- 对与我们感兴趣的分子相关的化合物的结构性质的研究,例如(9-氟-4H-色烯并[4,3-c]异恶唑-3-基)甲醇,提供了小分子变化对分子间相互作用和晶体结构的影响的见解。这为新材料和药物化合物的开发提供了启示 (Rajalakshmi 等人,2012)。
药物中间体
- 类似异恶唑衍生物在药物制剂合成中的用途通过生产中间体(如3-芳氧甲基-5-苯基(对甲苯基)异恶唑)得到证实。这些发现与开发新的药物分子和改进现有的药物合成工艺相关 (Potkin 等人,2015)。
先进材料
- 对相关化合物(如苯基二酸)的光解研究证明了不同互变异构体形成独特的产品,为光响应材料和先进化学传感器的开发提供了有价值的见解 (Prager & Smith,1994)。
环境和安全应用
- 多取代芳烃的合成,包括与我们感兴趣的化合物类似的衍生物,对环境安全有影响。这些化合物可以在较不危险的条件下合成,并在去污过程中具有潜在应用,例如去除化学反应中的有毒副产物 (Sun 等人,2014)。
安全和危害
The safety and hazards associated with “[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol” would depend on its exact composition and concentration. Similar compounds, such as phenylboronic acids, are considered hazardous by the OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may be toxic if inhaled .
未来方向
The future directions for the study and application of “[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. It could also involve the development of safer and more efficient methods for its synthesis and handling .
属性
IUPAC Name |
[3-(4-chloro-2-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-6-9(5-15)11(14-16-6)8-3-2-7(12)4-10(8)13/h2-4,15H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQDIWRHRJAQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)Cl)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B1404041.png)

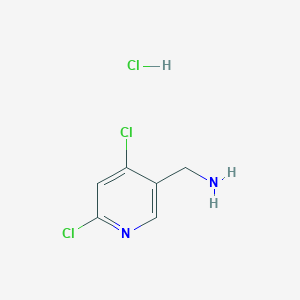

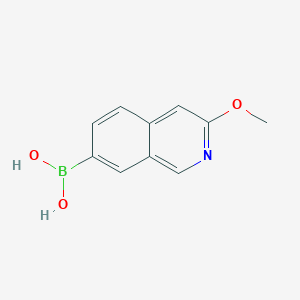
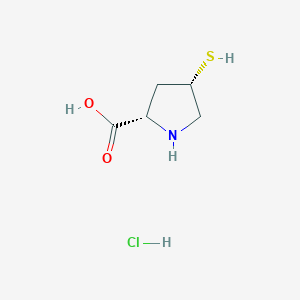
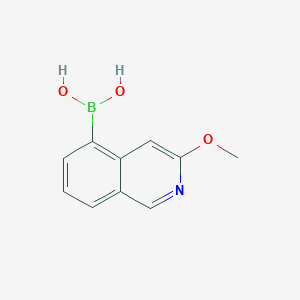
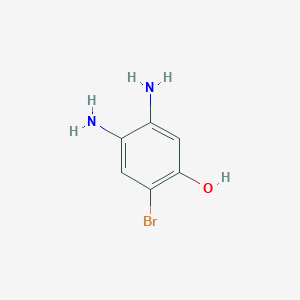
![2-Azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1404056.png)

![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1404060.png)
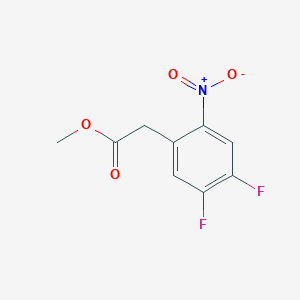
![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)